Home > Products > Screening Compounds P38795 > PROTAC BRD9-binding moiety 5
PROTAC BRD9-binding moiety 5 -

PROTAC BRD9-binding moiety 5

Catalog Number: EVT-11411385
CAS Number:
Molecular Formula: C19H18N6O
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD9-binding moiety 5 is a compound that plays a significant role in the development of targeted protein degradation strategies, particularly in cancer therapy. This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras), which harness the cell's ubiquitin-proteasome system to selectively degrade specific proteins. The BRD9-binding moiety specifically targets the bromodomain-containing protein 9, which is implicated in various oncogenic processes.

Source

The compound is synthesized through a series of chemical reactions that involve various precursors and reagents. Its development has been driven by research into small molecule inhibitors and their interactions with protein targets, particularly in the context of cancer treatment.

Classification

PROTAC BRD9-binding moiety 5 falls under the category of small molecules used in targeted therapy. It is classified as a chemical compound with specific binding affinity for bromodomains, which are regions within proteins that recognize acetylated lysines on histones and non-histone proteins.

Synthesis Analysis

Methods

The synthesis of PROTAC BRD9-binding moiety 5 typically involves:

  1. Coupling Reactions: Utilizing peptide coupling techniques to link various chemical moieties.
  2. Functionalization: Modifying existing compounds to enhance binding specificity and efficacy.
  3. Purification: Employing chromatographic methods to isolate the desired product from reaction mixtures.

Technical Details

  • Reagents: Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts that facilitate the formation of amide bonds.
  • Solvents: Polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are often used to dissolve reactants and facilitate reactions.
Molecular Structure Analysis

Structure

The molecular structure of PROTAC BRD9-binding moiety 5 includes:

  • Core Structure: A central scaffold that provides stability and facilitates interaction with BRD9.
  • Functional Groups: Various functional groups that enhance solubility and binding affinity.

Data

  • Molecular Formula: C₁₈H₁₈N₄O₄
  • Molecular Weight: Approximately 350.36 g/mol
  • 3D Structure: The three-dimensional conformation can be analyzed using computational chemistry software to predict binding interactions.
Chemical Reactions Analysis

Reactions

The synthesis involves several key reactions:

  1. Amide Formation: Reaction between carboxylic acids and amines to form amides, crucial for linking different moieties.
  2. Cyclization Reactions: Creating cyclic structures that can stabilize the molecule and enhance its biological activity.

Technical Details

  • Reaction conditions such as temperature, pH, and time are critical for optimizing yield and purity.
  • Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are used to confirm the structure of the synthesized compound.
Mechanism of Action

Process

PROTAC BRD9-binding moiety 5 functions by engaging with BRD9, leading to its ubiquitination and subsequent degradation by the proteasome. The mechanism involves:

  1. Binding to Target Protein: The moiety binds specifically to BRD9 via its bromodomain.
  2. Recruitment of E3 Ligase: The PROTAC simultaneously recruits an E3 ubiquitin ligase, facilitating the transfer of ubiquitin molecules onto BRD9.
  3. Degradation: Once ubiquitinated, BRD9 is recognized by the proteasome and degraded, effectively reducing its cellular levels.

Data

This targeted degradation can lead to decreased oncogenic signaling pathways, making it a promising strategy for cancer treatment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may require protection from light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic functional groups present in its structure.

Relevant Data or Analyses

Thermal stability studies may indicate decomposition temperatures, while solubility tests can inform formulation strategies for therapeutic applications.

Applications

Scientific Uses

  1. Cancer Therapy: PROTAC BRD9-binding moiety 5 is being investigated for its potential to treat various cancers by targeting oncogenic proteins for degradation.
  2. Research Tool: It serves as a valuable tool in biochemical research for studying protein function and interactions within cellular pathways.
  3. Drug Development: The compound's design can inspire new therapeutic strategies aimed at other disease-related proteins beyond BRD9.

The ongoing research into PROTACs like BRD9-binding moiety 5 highlights their potential to revolutionize targeted therapy by providing a novel approach to controlling protein levels within cells, thereby offering new avenues for treating diseases characterized by aberrant protein expression.

Properties

Product Name

PROTAC BRD9-binding moiety 5

IUPAC Name

N-[3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]phenyl]acetamide

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C19H18N6O/c1-3-17-23-24-19-18(22-15-9-4-5-10-16(15)25(17)19)21-14-8-6-7-13(11-14)20-12(2)26/h4-11H,3H2,1-2H3,(H,20,26)(H,21,22)

InChI Key

JUNHMKZVTUHPRA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=CC=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.